molecular formula C10H9N3O3 B2742967 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 60302-87-6

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No. B2742967
CAS RN: 60302-87-6
M. Wt: 219.2
InChI Key: GQVZVVDVXKUTHT-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential biological activities . It’s a heterocyclic enol containing a Michael acceptor .


Synthesis Analysis

This compound has been synthesized through a Smiles rearrangement in an Ugi-type multicomponent condensation . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . A novel method has also been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters using monoethyl malonate as an acylating agent .


Molecular Structure Analysis

The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The compound has been found to participate in an Ugi-type multicomponent condensation through a Smiles rearrangement . It has also been used in the synthesis of a wide range of biologically active substances .

Scientific Research Applications

Cholinesterase Inhibition and Calcium Channel Antagonism

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has been evaluated for its potential as a cholinesterase inhibitor and calcium channel antagonist. Research conducted by Tomassoli et al. (2011) involved the synthesis, biological assessment, and molecular modeling of new derivatives, including this compound. The compound showed selective inhibition properties for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in neurological research and potential therapeutic applications (Tomassoli et al., 2011).

Ion Recognition and Sensing

Another application of this compound is in the field of ion recognition. Chawla and Gupta (2015) designed a molecular receptor using the compound for multi-ion recognition. Their study demonstrated that the receptor exhibits a distinct color change upon interaction with specific ions, indicating its potential in developing new sensing materials for ions like fluoride, copper, and nickel (Chawla & Gupta, 2015).

Docking Studies and Antimicrobial Activity

In the realm of molecular modeling and antimicrobial research, Ali et al. (2019) investigated novel complexes derived from quinoline derivatives, including this compound. Their docking studies with HepG2 protein, a liver carcinoma cell, indicated promising inhibition at the in Silico level. Additionally, the compounds displayed antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Ali et al., 2019).

Synthesis and Biological Properties

Ukrainets et al. (2007, 2009, 2011, 2012, 2013, 2014) conducted several studies focusing on the synthesis, chemical, and biological properties of various 4-hydroxy-2-quinolone derivatives, including this compound. These studies explored different synthetic methods and analyzed the compounds' potential in various biological applications, such as their antitubercular, analgesic, and anti-inflammatory properties. The research provides valuable insights into the versatility of these compounds in medicinal chemistry (Ukrainets et al., 2007, 2009, 2011, 2012, 2013, 2014).

Anti-HIV-1 and Antibacterial Activities

Abdollahi et al. (2022) investigated derivatives of this compound for their potential as anti-HIV-1 and antibacterial agents. Their study revealed moderate antibacterial activity and provided a foundation for further structural modifications to improve the compounds' efficacies (Abdollahi et al., 2022).

Mechanism of Action

While the exact mechanism of action is not fully understood, it’s known that this compound acts as a cholinesterase inhibitor . It reduces the activity of acetylcholinesterase, which breaks down the neurotransmitter acetylcholine .

properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVZVVDVXKUTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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